molecular formula C16H14Br2N2 B5379518 (Z)-1-(4-bromophenyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]ethanimine

(Z)-1-(4-bromophenyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]ethanimine

Cat. No.: B5379518
M. Wt: 394.10 g/mol
InChI Key: DOXQSYRMLIQLTA-UHWBUFEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(4-bromophenyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]ethanimine is an organic compound characterized by the presence of bromophenyl groups and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-bromophenyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]ethanimine typically involves the condensation reaction between 4-bromoaniline and 4-bromobenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-bromophenyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]ethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atoms in the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Nitro or quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(4-bromophenyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]ethanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its bromophenyl groups make it a useful tool for investigating halogen bonding in biological systems.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-1-(4-bromophenyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]ethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, while the bromophenyl groups can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenyl 4-bromobenzoate
  • 4-Bromophenylacetonitrile
  • 4-Bromophenylamine

Uniqueness

Compared to similar compounds, (Z)-1-(4-bromophenyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]ethanimine stands out due to its imine linkage, which imparts unique reactivity and binding properties. The presence of two bromophenyl groups also enhances its potential for halogen bonding and other non-covalent interactions, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

(Z)-1-(4-bromophenyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11-,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXQSYRMLIQLTA-UHWBUFEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(C)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(\C)/C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.